3-Hydroxyfluorene

Description

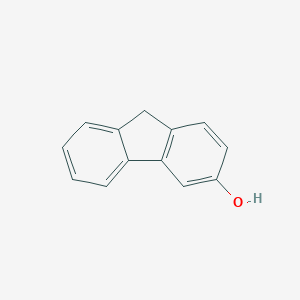

Structure

3D Structure

Properties

IUPAC Name |

9H-fluoren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-11-6-5-10-7-9-3-1-2-4-12(9)13(10)8-11/h1-6,8,14H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUBSZGNXLNTLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)O)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047540 | |

| Record name | 3-Hydroxyfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6344-67-8 | |

| Record name | Fluoren-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006344678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoren-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyfluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOREN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1O4H0G6RZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 3-Hydroxyfluorene: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyfluorene is a hydroxylated derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH). As a metabolite of fluorene, it serves as a crucial biomarker for assessing exposure to PAHs, which are environmental pollutants of significant concern.[1] Beyond its role as a biomarker, 3-hydroxyfluorene and its derivatives are of growing interest in medicinal chemistry and material science due to their unique chemical structure and biological activities. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological interactions of 3-hydroxyfluorene, tailored for a scientific audience.

Chemical Structure and Properties

3-Hydroxyfluorene, with the IUPAC name 9H-fluoren-3-ol, possesses a core fluorene structure with a hydroxyl group substituted at the C3 position.[2][3][4][5] This substitution significantly influences its physicochemical and biological properties compared to the parent fluorene molecule.

Physicochemical Properties

A summary of the key physicochemical properties of 3-Hydroxyfluorene is presented in the table below.

| Property | Value | Reference |

| CAS Number | 6344-67-8 | [6][7] |

| Molecular Formula | C₁₃H₁₀O | [6][7] |

| Molecular Weight | 182.22 g/mol | [6][7] |

| Melting Point | 138-140 °C | [6] |

| Appearance | White to pale red solid | [6] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol | [6] |

| Predicted logP | 3.5 | [8] |

Spectroscopic Data

The structural elucidation of 3-hydroxyfluorene and its derivatives relies heavily on spectroscopic techniques.

| Technique | Key Features |

| ¹H NMR | The proton NMR spectrum of 3-hydroxyfluorene derivatives typically shows a characteristic singlet for the phenolic hydroxyl proton (around δ 11.3-11.5 ppm, depending on the derivative), along with aromatic protons in the region of δ 7.0-8.3 ppm. The methylene protons of the fluorene ring system appear as a singlet around δ 3.5 ppm. |

| ¹³C NMR | The carbon NMR spectrum of 3-hydroxyfluorene derivatives displays signals for the aromatic carbons, with the carbon bearing the hydroxyl group appearing at a characteristic downfield shift. The methylene carbon of the fluorene backbone is typically observed around δ 36.5 ppm. |

| Infrared (IR) Spectroscopy | The IR spectrum is characterized by a broad O-H stretching vibration in the region of 3200-3500 cm⁻¹, indicative of the hydroxyl group. Aromatic C-H stretching is observed around 3030 cm⁻¹, and C=C stretching vibrations of the aromatic rings are seen in the 1500-1700 cm⁻¹ region. |

| Mass Spectrometry (MS) | The mass spectrum of 3-hydroxyfluorene shows a molecular ion peak corresponding to its molecular weight. Predicted collision cross-section values for various adducts have been calculated. For example, the predicted CCS for the [M+H]⁺ ion is 136.1 Ų.[8] |

Synthesis of 3-Hydroxyfluorene Derivatives

Several synthetic routes to 3-hydroxyfluorene and its derivatives have been developed. Two prominent methods are highlighted below.

Divergent Synthesis from ortho-Alkynylarylketones

A versatile method for the synthesis of 3-hydroxyfluorene derivatives starts from ortho-alkynylarylketones. This approach involves an iodine-mediated cyclization to form an indenone precursor. This intermediate can then be converted to the corresponding 3-hydroxyfluorene product under basic conditions. This divergent method allows for the synthesis of a variety of substituted 3-hydroxyfluorenes in moderate to good yields.[9]

Synthesis via Michael Addition and Robinson Annulation

Another effective strategy involves the Michael addition of an acetoacetate derivative to a 2-benzylideneindan-1-one, followed by a Robinson annulation and subsequent aromatization. This sequential reaction can be performed in a two-step process to yield 3-hydroxy-9H-fluorene-2-carboxylates.[2]

Experimental Protocols

General Procedure for the Synthesis of Ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate

This protocol is adapted from the synthesis of 3-hydroxy-9H-fluorene-2-carboxylates.[2]

Materials:

-

2-Benzylidene-1-indanone

-

Ethyl acetoacetate

-

Potassium t-butoxide (t-BuOK)

-

Toluene

-

Saturated NH₄Cl aqueous solution

-

Ethyl acetate

-

Dioxane

-

2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ)

-

Oxygen

Procedure:

-

A mixture of 2-benzylidene-1-indanone (0.5 mmol), ethyl acetoacetate, and t-BuOK (0.5 mmol) in toluene (5 mL) is heated at 80 °C for 24 hours.

-

After cooling, the reaction mixture is quenched with a saturated NH₄Cl aqueous solution and extracted with ethyl acetate (3 x 5 mL).

-

The organic layers are combined and concentrated under reduced pressure.

-

The residue is re-dissolved in dioxane (5 mL).

-

DDQ (0.55 mmol) is added, and the resulting mixture is heated at 100 °C under an oxygen atmosphere for another 24 hours.

-

The reaction mixture is filtered to remove any insoluble solids, and the filtrate is concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the desired ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate.

Yeast Estrogen Screen (YES) Assay Protocol

This protocol is a generalized procedure for assessing the estrogenic activity of a test compound like 3-hydroxyfluorene.[1][10][11][12][13]

Materials:

-

Genetically modified Saccharomyces cerevisiae containing the human estrogen receptor (hER) gene and a reporter gene (e.g., lacZ).

-

Assay medium containing a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside, CPRG).

-

96-well microtiter plates.

-

Test compound (3-Hydroxyfluorene) dissolved in a suitable solvent (e.g., DMSO).

-

Positive control (e.g., 17β-estradiol).

-

Solvent control.

Procedure:

-

Prepare a yeast inoculum in the appropriate growth medium and incubate until it reaches the logarithmic growth phase.

-

Prepare serial dilutions of the test compound, positive control, and solvent control.

-

Add the yeast suspension to the wells of a 96-well plate.

-

Add the different concentrations of the test compound, positive control, and solvent control to the respective wells.

-

Incubate the plate at an appropriate temperature (e.g., 31-34 °C) for a specified period (e.g., 18-52 hours).[11][12]

-

After incubation, measure the absorbance of the wells at a specific wavelength to quantify the color change resulting from the enzymatic activity of the reporter gene product.

-

Assess cell growth by measuring the optical density at 690 nm before adding a lysis buffer if an accelerated protocol is used.[11]

-

Calculate the estrogenic activity based on the dose-response curve of the test compound compared to the positive control.

Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay Protocol

This is a general protocol for determining the binding affinity of a test compound to the AhR.[14]

Materials:

-

Cytosolic extracts containing the Aryl Hydrocarbon Receptor (AhR).

-

Radiolabeled ligand (e.g., [³H]TCDD).

-

Test compound (3-Hydroxyfluorene) at various concentrations.

-

Non-specific binding control (e.g., a high concentration of an unlabeled competitor).

-

Assay buffer.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare cytosolic extracts from a suitable source (e.g., rat liver).

-

In a series of tubes, incubate a fixed concentration of the radiolabeled ligand with the cytosolic extract.

-

To these tubes, add increasing concentrations of the unlabeled test compound (3-Hydroxyfluorene).

-

Include tubes with only the radiolabeled ligand (total binding) and tubes with the radiolabeled ligand and a high concentration of an unlabeled competitor (non-specific binding).

-

Incubate the mixtures to allow binding to reach equilibrium.

-

Separate the bound from the unbound radioligand using a method such as dextran-coated charcoal or hydroxylapatite assay.

-

Quantify the amount of bound radioligand in each tube using liquid scintillation counting.

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the binding affinity (Ki).

Biological Interactions and Signaling Pathways

3-Hydroxyfluorene, as a metabolite of fluorene, is implicated in biological pathways associated with the metabolism of xenobiotics. The primary pathway involves the Aryl Hydrocarbon Receptor (AhR).

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

PAHs like fluorene and their metabolites can act as ligands for the AhR, a ligand-activated transcription factor. Upon binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes. This leads to the transcriptional activation of genes encoding Phase I and Phase II metabolizing enzymes, most notably Cytochrome P450 1A1 (CYP1A1).

References

- 1. Yeast Estrogen and Androgen Screens | Ecotox Centre [ecotoxcentre.ch]

- 2. 3-Hydroxyfluorene | C13H10O | CID 96088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Exposome-Explorer - 3-Hydroxyfluorene (Compound) [exposome-explorer.iarc.fr]

- 5. graphviz.org [graphviz.org]

- 6. 3-HYDROXYFLUORENE CAS#: 6344-67-8 [m.chemicalbook.com]

- 7. Human Metabolome Database: Showing metabocard for 3-Hydroxyfluorene (HMDB0059802) [hmdb.ca]

- 8. PubChemLite - 3-hydroxyfluorene (C13H10O) [pubchemlite.lcsb.uni.lu]

- 9. 3-Hydroxy-9h-fluoren-9-one | C13H8O2 | CID 245128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. YES and YAS assay - Wikipedia [en.wikipedia.org]

- 11. xenometrix.ch [xenometrix.ch]

- 12. ftb.com.hr [ftb.com.hr]

- 13. XenoScreen XL YES - Yeast Estrogen Screen - Test Kit for the Detectio [xenometrix.ch]

- 14. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of 3-Hydroxyfluorene: A Technical Guide

Abstract

3-Hydroxyfluorene (C₁₃H₁₀O) is a hydroxylated polycyclic aromatic hydrocarbon (PAH) belonging to the fluorene class of compounds.[1][2][3] Initially identified as a significant metabolite of fluorene, it has become a critical biomarker for assessing human exposure to PAHs.[4] This guide provides an in-depth overview of the primary synthetic routes to 3-hydroxyfluorene and its derivatives, focusing on methodologies, experimental protocols, and quantitative data. It is intended for researchers, scientists, and professionals in drug development and environmental science who require a comprehensive understanding of this compound's chemistry.

Discovery and Significance

The discovery of 3-hydroxyfluorene is intrinsically linked to the study of fluorene metabolism in biological systems.[4] Fluorene, a component of fossil fuels and a product of incomplete organic combustion, is a widespread environmental pollutant.[4] When living organisms are exposed to fluorene, it is metabolized into various hydroxylated derivatives, with 3-hydroxyfluorene being a prominent product.[4] Consequently, its detection and quantification in biological samples, particularly urine, serve as a reliable biomarker for assessing exposure to fluorene and the broader class of PAHs.[4] Beyond its role in toxicology and environmental science, the fluorene nucleus is a valuable scaffold in medicinal chemistry, appearing in numerous bioactive compounds, which drives interest in the synthesis of its derivatives.[4][5]

Synthetic Methodologies

The targeted synthesis of 3-hydroxyfluorene and its derivatives has been approached through several strategic pathways. The most prominent methods involve the construction of the fluorene core from acyclic or partially cyclized precursors. This guide details two major, contemporary synthetic strategies.

Synthesis from 2-Benzylideneindan-1-one

A robust method for preparing 3-hydroxy-9H-fluorene-2-carboxylates involves a sequence initiated by the Michael addition of an acetoacetate to a 2-benzylideneindan-1-one substrate. This is followed by an intramolecular Robinson annulation and a final aromatization step to yield the fluorene core.[5] This sequential reaction can be performed in a single pot, providing the desired products in reasonable yields.[5] The final aromatization is typically achieved through oxidation, for instance with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).[4]

Divergent Synthesis from ortho-Alkynylarylketones

A divergent and metal-free approach utilizes ortho-alkynylarylketones as starting materials.[6][7] An iodine-mediated cyclization of the substrate regioselectively generates a key indenone intermediate.[4][6] This common precursor can then be directed towards different products based on the reaction conditions.[6] Treatment of the indenone intermediate under basic conditions induces an intramolecular aldol condensation, which, after dehydration and isomerization, yields the 3-hydroxyfluorene scaffold.[6] This method is valued for its broad substrate scope and tolerance of various functional groups.[6]

Data Presentation

Quantitative Yields of 3-Hydroxyfluorene Derivatives

The following tables summarize the yields and physical properties of various 3-hydroxyfluorene derivatives synthesized via the 2-benzylideneindan-1-one method.

| Table 1: Synthesis of Ethyl 3-hydroxy-1-aryl-9H-fluorene-2-carboxylates | |||

| Aryl Substituent (at position 1) | Product | Yield (%) | Melting Point (°C) |

| 4-Fluorophenyl | 4b | 46 | 107–108 |

| 4-(Trifluoromethyl)phenyl | 4c | 58 | 160–161 |

| 4-Nitrophenyl | 4d | 59 | 209–210 |

| 4-Tolyl | 4e | 64 | 114–115 |

| 4-Methoxyphenyl | 4g | 45 | 120–121 |

| Naphthalen-1-yl | 4i | 21 | 129–130 |

| 3,4-Dimethoxyphenyl | 4k | 42 | Oil |

Data sourced from[5].

| Table 2: Synthesis of Isopropyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate | ||

| Product | Yield (%) | Melting Point (°C) |

| 4l | 64 | 114–115 |

Data sourced from[5].

Spectroscopic Data

Key spectroscopic data for representative compounds are provided below.

| Table 3: Selected Spectroscopic Data for 3-Hydroxyfluorene Derivatives | |||

| Compound | ¹H-NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C-NMR (100 MHz, CDCl₃) δ (ppm) | IR (KBr) ν (cm⁻¹) |

| 4b | 11.3 (s, 1H), 7.77 (d, 1H), 7.42–7.28 (m, 4H), 7.20–7.06 (m, 4H), 3.99 (q, 2H), 3.46 (s, 2H), 0.80 (t, 3H) | 171.1, 163.1, 162.3, 160.6, 147.0, 145.1, 140.1, 139.6, 137.6, 134.0, 129.4, 129.3, 128.3, 126.9, 124.9, 121.2, 114.8, 114.6, 110.1, 107.9, 60.8, 36.4, 13.0 | 3400–3200 (br, O-H), 1655 (C=O) |

| 4e | 11.5 (s, 1H), 7.82 (d, 1H), 7.49–7.18 (m, 7H), 7.04 (d, 1H), 4.06–3.90 (m, 2H), 3.46 (d, 1H), 3.31 (d, 1H), 2.04 (s, 3H), 0.74 (t, 3H) | 171.3, 162.6, 147.3, 145.2, 141.3, 140.4, 134.7, 133.6, 129.4, 128.3, 127.4, 126.9, 126.8, 125.4, 125.0, 121.2, 110.1, 107.7, 60.7, 36.3, 19.6, 12.9 | 3480–3200 (br, O-H), 1654 (C=O) |

| 4g | 11.5 (s, 1H), 7.84 (d, 1H), 7.50–7.32 (m, 7H), 7.24 (d, 2H), 4.99 (sep, 1H), 3.52 (s, 2H), 0.88 (d, 6H) | 171.4, 162.1, 158.5, 146.8, 145.2, 140.6, 140.3, 134.2, 134.1, 128.9, 128.2, 126.8, 124.9, 121.1, 113.3, 110.5, 107.5, 60.7, 55.3, 36.5, 13.1 | 3500–3200 (br, O-H), 1653 (C=O) |

Data sourced from[5].

Experimental Protocols

Protocol A: Synthesis of Ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate (General One-Pot Procedure)

This protocol describes the direct preparation of fluorenes without the isolation of intermediates.[5]

Materials:

-

2-Benzylidene-1-indanone (0.5 mmol)

-

Ethyl acetoacetate (5 eq.)

-

Potassium tert-butoxide (t-BuOK) (1 eq.)

-

Toluene (5 mL)

-

Dioxane (5 mL)

-

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1 eq.)

-

Saturated NH₄Cl aqueous solution

-

Ethyl acetate

Procedure:

-

A mixture of 2-benzylidene-1-indanone (0.5 mmol), ethyl acetoacetate, and t-BuOK (0.5 mmol) in toluene (5 mL) is heated at 80 °C for 24 hours.[5]

-

After cooling, the reaction mixture is quenched with a saturated NH₄Cl aqueous solution and extracted with ethyl acetate (3 x 5 mL).[5]

-

The organic layers are combined and concentrated under reduced pressure.

-

The residue is re-dissolved in dioxane (5 mL).

-

DDQ (0.55 mmol) is added, and the resulting mixture is heated at 100 °C under an oxygen atmosphere for another 24 hours.[5]

-

The reaction mixture is filtered to remove any insoluble solid, and the filtrate is concentrated.

-

The crude product is purified by column chromatography on silica gel to afford the final product.

Protocol B: Synthesis of 3-Hydroxyfluorene from ortho-Alkynylarylketone

This protocol outlines the divergent synthesis pathway proceeding through an indenone intermediate.[6]

Step 1: I₂-Mediated Cyclization to Indenone Intermediate

-

This step involves the reaction of an ortho-alkynylarylketone with molecular iodine to generate the indenone precursor.[6][7] This reaction proceeds under metal-free conditions.[4]

Step 2: Conversion to 3-Hydroxyfluorene

-

The indenone intermediate is subjected to basic conditions to induce intramolecular cyclization.

-

Optimal Conditions: To a solution of the indenone precursor in a suitable solvent, potassium carbonate (K₂CO₃) is added as the base. The reaction is carried out at room temperature or with gentle heating.[6] The optimal substrate concentration was found to be 0.11 mmol/mL.[6]

-

Upon completion, the reaction is worked up using standard aqueous extraction procedures, and the crude product is purified by chromatography to yield the 3-hydroxyfluorene derivative.

Synthesis Pathway Visualizations

The following diagrams illustrate the logical flow of the key synthetic methodologies described.

References

- 1. Exposome-Explorer - 3-Hydroxyfluorene (Compound) [exposome-explorer.iarc.fr]

- 2. Human Metabolome Database: Showing metabocard for 3-Hydroxyfluorene (HMDB0059802) [hmdb.ca]

- 3. 3-Hydroxyfluorene | C13H10O | CID 96088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Hydroxyfluorene | 6344-67-8 | Benchchem [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-Hydroxyfluorene (CAS 6344-67-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyfluorene, with the Chemical Abstracts Service (CAS) registry number 6344-67-8, is a hydroxylated derivative of fluorene, a polycyclic aromatic hydrocarbon (PAH).[1] This compound is of significant interest to the scientific community, primarily due to its role as a biomarker for assessing human exposure to PAHs.[1] As a metabolite of fluorene, its presence in biological samples, such as urine, provides a valuable indicator of environmental and occupational exposure to these potentially harmful compounds. Beyond its use in toxicology and environmental science, 3-hydroxyfluorene and its derivatives are also explored in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, biological significance, and relevant experimental protocols for 3-Hydroxyfluorene.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3-Hydroxyfluorene is presented below. This data is essential for its handling, characterization, and application in a laboratory setting.

| Property | Value | Source |

| CAS Number | 6344-67-8 | [1][2][3] |

| Molecular Formula | C₁₃H₁₀O | [2][3][4] |

| Molecular Weight | 182.22 g/mol | [2][3] |

| Melting Point | 138-140 °C | [5] |

| Appearance | White to Pale Red Solid | [5] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | [5] |

| Predicted Water Solubility | 0.053 g/L | [6] |

| Predicted logP | 3.44 - 3.45 | [6] |

| pKa (Strongest Acidic) | 9.98 | [6] |

Spectral Data

The following tables summarize the characteristic spectral data for 3-hydroxyfluorene derivatives, which are useful for the identification and characterization of this class of compounds.

¹H NMR Spectral Data of a 3-Hydroxyfluorene Derivative (Ethyl 1-(4-fluorophenyl)-3-hydroxy-9H-fluorene-2-carboxylate) [7]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.3 | s | - | OH |

| 7.77 | d | 7.3 | Ar-H |

| 7.42–7.28 | m | - | Ar-H |

| 7.20–7.06 | m | - | Ar-H |

| 3.99 | q | 7.2 | -OCH₂CH₃ |

| 3.46 | s | - | -CH₂- (fluorene ring) |

| 0.80 | t | 7.2 | -OCH₂CH₃ |

¹³C NMR Spectral Data of a 3-Hydroxyfluorene Derivative (Ethyl 1-(4-fluorophenyl)-3-hydroxy-9H-fluorene-2-carboxylate) [7]

| Chemical Shift (δ) ppm |

| 171.1, 163.1, 162.3, 160.6, 147.0, 145.1, 140.1, 139.6, 137.6, 134.0, 129.4, 129.3, 128.3, 126.9, 124.9, 121.2, 114.8, 114.6, 110.1, 107.9, 60.8, 36.4, 13.0 |

IR Spectral Data of a 3-Hydroxyfluorene Derivative (Ethyl 1-(4-fluorophenyl)-3-hydroxy-9H-fluorene-2-carboxylate) [7]

| Wavenumber (cm⁻¹) | Assignment |

| 3400–3200 (broad) | O–H stretch |

| 1655 | C=O stretch |

Mass Spectrometry Data (Predicted for 3-Hydroxyfluorene) [8]

| Adduct | m/z |

| [M+H]⁺ | 183.08045 |

| [M+Na]⁺ | 205.06239 |

| [M-H]⁻ | 181.06589 |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of 3-Hydroxyfluorene are crucial for researchers. The following sections provide step-by-step protocols for key experiments.

Synthesis of 3-Hydroxyfluorene Derivatives

Two prominent methods for the synthesis of 3-hydroxyfluorene derivatives are the "Divergent Synthesis from ortho-Alkynylarylketones" and the "Michael Reaction, Robinson Annulation, and Aromatization" pathway.

1. Divergent Synthesis from ortho-Alkynylarylketones [9][10][11]

This method provides a versatile route to 3-hydroxyfluorenes and 4-azafluorenes from a common indenone precursor.

-

Step 1: Formation of the Indenone Precursor:

-

Dissolve the starting ortho-alkynylarylketone in a suitable solvent (e.g., dichloromethane).

-

Add molecular iodine (I₂) to the solution.

-

Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, quench the reaction with a solution of sodium thiosulfate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to obtain the crude indenone precursor.

-

-

Step 2: Conversion to 3-Hydroxyfluorene:

-

Dissolve the crude indenone precursor in a suitable solvent (e.g., methanol).

-

Add a base, such as potassium carbonate (K₂CO₃).

-

Reflux the mixture until the reaction is complete (monitor by TLC).

-

Cool the reaction mixture and neutralize with a dilute acid.

-

Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield the 3-hydroxyfluorene derivative.

-

2. Synthesis via Michael Reaction, Robinson Annulation, and Aromatization [7][12]

This sequential reaction pathway allows for the direct synthesis of 3-hydroxy-9H-fluorene-2-carboxylates.

-

Step 1: Michael Addition and Robinson Annulation:

-

To a solution of 2-benzylideneindan-1-one in a suitable solvent (e.g., dioxane), add an acetoacetate derivative.

-

Add a base, such as potassium t-butoxide, and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

-

Step 2: Aromatization:

-

Acidify the reaction mixture with a dilute acid (e.g., 2 M H₂SO₄).

-

Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

-

Heat the mixture to 100 °C.

-

After completion, cool the reaction, extract the product with an organic solvent, and purify by column chromatography.

-

Quantification of 3-Hydroxyfluorene in Biological Samples

The analysis of 3-Hydroxyfluorene in biological matrices like urine is critical for biomonitoring studies. A typical analytical workflow is described below.[1]

-

Sample Preparation:

-

To a urine sample, add an internal standard (e.g., ¹³C-labeled 3-hydroxyfluorene).

-

Perform enzymatic hydrolysis using β-glucuronidase/sulfatase to deconjugate the metabolites.

-

Carry out solid-phase extraction (SPE) to isolate and concentrate the analyte.

-

-

Derivatization:

-

Evaporate the SPE eluate to dryness.

-

Add a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the hydroxyl group to a more volatile silyl ether.

-

Heat the sample to facilitate the derivatization reaction.

-

-

GC-MS/MS Analysis:

-

Inject the derivatized sample into a gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS).

-

Use a suitable capillary column for separation.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for selective and sensitive detection of the target analyte and internal standard.

-

Quantify the concentration of 3-Hydroxyfluorene by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

Biological Activity and Signaling Pathways

3-Hydroxyfluorene is primarily recognized as a metabolite of fluorene, formed through the action of cytochrome P450 (CYP) enzymes.[1] The metabolic activation of PAHs is a critical area of study, as it can lead to the formation of reactive intermediates with toxicological implications. The Aryl Hydrocarbon Receptor (AHR) is a key regulator of the expression of several CYP enzymes and is therefore central to the metabolism of xenobiotics like fluorene. Furthermore, some fluorene derivatives have been shown to interact with the Estrogen Receptor (ER), suggesting a potential for endocrine-disrupting effects.

Cytochrome P450 Mediated Metabolism of Fluorene

The initial step in the metabolism of fluorene is its hydroxylation, a reaction catalyzed by CYP enzymes, particularly CYP1A1 and CYP1A2. This process is a key detoxification pathway, but can also lead to the formation of more reactive metabolites.

Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

The AHR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, including CYP1A1. PAHs like fluorene can act as ligands for the AHR.

Potential Interaction with Estrogen Receptor (ER) Signaling

Some studies have suggested that certain fluorene derivatives can exhibit anti-estrogenic activity.[13] The estrogen receptor signaling pathway is a critical regulator of numerous physiological processes, and its modulation by xenobiotics is a significant area of research in toxicology and drug development.

Conclusion

3-Hydroxyfluorene is a molecule of considerable importance in the fields of toxicology, environmental health, and analytical chemistry. Its role as a biomarker of PAH exposure is well-established, and ongoing research continues to explore the biological activities and potential applications of its derivatives. This technical guide has provided a consolidated resource for researchers, summarizing key data and experimental protocols to facilitate further investigation into this intriguing compound. The provided visualizations of relevant signaling pathways offer a conceptual framework for understanding its biological context and potential mechanisms of action. As research in these areas progresses, a deeper understanding of the multifaceted roles of 3-Hydroxyfluorene and its derivatives will undoubtedly emerge.

References

- 1. 3-Hydroxyfluorene | 6344-67-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exposome-Explorer - 3-Hydroxyfluorene (Compound) [exposome-explorer.iarc.fr]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: Showing metabocard for 3-Hydroxyfluorene (HMDB0059802) [hmdb.ca]

- 7. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PubChemLite - 3-hydroxyfluorene (C13H10O) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization [mdpi.com]

- 13. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 3-Hydroxyfluorene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 3-Hydroxyfluorene, a key fluorene derivative. The information presented herein is essential for its identification, characterization, and application in various research and development endeavors, particularly in the fields of medicinal chemistry and materials science. This document summarizes key spectroscopic data in structured tables, outlines detailed experimental protocols for data acquisition, and provides visual representations of experimental workflows.

Chemical Structure and Properties

IUPAC Name: 9H-fluoren-3-ol Molecular Formula: C₁₃H₁₀O Molecular Weight: 182.22 g/mol CAS Number: 6344-67-8

Spectroscopic Data

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data for 3-Hydroxyfluorene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 3-Hydroxyfluorene

| Chemical Shift (δ) ppm | Multiplicity | Protons Assigned |

| Predicted | - | Aromatic Protons |

| Predicted | - | Methylene Protons (C9) |

| Predicted | - | Hydroxyl Proton |

Table 2: Predicted ¹³C NMR Spectral Data for 3-Hydroxyfluorene

| Chemical Shift (δ) ppm | Carbon Atom Assigned |

| Predicted | C1 |

| Predicted | C2 |

| Predicted | C3 |

| Predicted | C4 |

| Predicted | C4a |

| Predicted | C4b |

| Predicted | C5 |

| Predicted | C6 |

| Predicted | C7 |

| Predicted | C8 |

| Predicted | C8a |

| Predicted | C9 |

| Predicted | C9a |

Note: The predicted values are based on computational models and analysis of similar structures. Experimental verification is recommended.

Infrared (IR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of 3-Hydroxyfluorene is expected to show absorptions corresponding to O-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching and bending vibrations.[3][4]

Table 3: Characteristic IR Absorption Bands for 3-Hydroxyfluorene

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3550-3200 | O-H Stretch | Phenolic Hydroxyl | Strong, Broad |

| ~3100-3000 | C-H Stretch | Aromatic | Medium |

| ~2925-2850 | C-H Stretch | Methylene (C9) | Weak |

| ~1600-1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| ~1260-1000 | C-O Stretch | Phenol | Strong |

| ~900-675 | C-H Bend (out-of-plane) | Aromatic | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like 3-Hydroxyfluorene exhibit characteristic absorption bands in the UV region. The absorption maxima can be influenced by the solvent used.[1][5][6]

Table 4: Expected UV-Vis Absorption Maxima for 3-Hydroxyfluorene in Methanol

| Wavelength (λmax) (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~250 | Not Reported | π → π |

| ~270-380 | Not Reported | π → π |

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides information about the structure of a molecule through its fragmentation pattern. For 3-Hydroxyfluorene, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight.[7][8][9]

Table 5: Predicted Mass Spectrometry Data for 3-Hydroxyfluorene

| m/z | Relative Intensity (%) | Proposed Fragment |

| 182 | High | [M]⁺ (Molecular Ion) |

| 181 | High | [M-H]⁺ |

| 152 | Moderate | [M-H-CO]⁺ |

Experimental Protocols

The following sections provide generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and experimental conditions.

NMR Spectroscopy

A general workflow for acquiring NMR spectra is depicted below.

Infrared (IR) Spectroscopy

A typical procedure for obtaining an FTIR spectrum using an Attenuated Total Reflectance (ATR) accessory is outlined below.

UV-Vis Spectroscopy

The following diagram illustrates the steps for acquiring a UV-Vis absorption spectrum.

Mass Spectrometry

A generalized workflow for obtaining an electron ionization (EI) mass spectrum is shown below.

Signaling Pathways and Logical Relationships

At present, there are no well-established signaling pathways directly involving 3-Hydroxyfluorene in the public domain. Its primary relevance is as a metabolite of fluorene and as a synthetic building block.

Conclusion

This technical guide provides a summary of the key spectroscopic data for 3-Hydroxyfluorene, based on available information and spectral predictions. For researchers and scientists, this compilation serves as a valuable starting point for the identification and characterization of this compound. In drug development, a thorough understanding of the spectroscopic properties of lead compounds and their metabolites is crucial for regulatory submissions and quality control. While this guide offers a comprehensive overview, it is recommended to obtain high-resolution experimental data for definitive structural confirmation and purity assessment in critical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. lctsbible.com [lctsbible.com]

- 7. mazams.weebly.com [mazams.weebly.com]

- 8. PubChemLite - 3-hydroxyfluorene (C13H10O) [pubchemlite.lcsb.uni.lu]

- 9. 2-Hydroxyfluorene [webbook.nist.gov]

3-Hydroxyfluorene molecular weight and formula

An In-depth Technical Guide on 3-Hydroxyfluorene: Molecular Properties

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of a compound is paramount. This document provides a concise summary of the molecular weight and chemical formula for 3-Hydroxyfluorene.

The foundational molecular data for 3-Hydroxyfluorene is presented below. This information is critical for a variety of experimental and computational applications, including stoichiometry, reaction kinetics, and molecular modeling.

| Property | Value |

| Molecular Formula | C₁₃H₁₀O[1][2][3][4] |

| Molecular Weight | 182.22 g/mol [1][2][4] |

| Monoisotopic Mass | 182.073164942 Da[5] |

This data has been compiled from reputable chemical information sources to ensure accuracy and reliability for research and development purposes.

References

Toxicological Profile of 3-Hydroxyfluorene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyfluorene is a key metabolite of fluorene, a polycyclic aromatic hydrocarbon (PAH) commonly found in the environment as a product of incomplete combustion of organic materials. As a biomarker for PAH exposure, understanding the toxicological profile of 3-Hydroxyfluorene is crucial for assessing the health risks associated with environmental and occupational exposures to fluorene. This technical guide provides a comprehensive overview of the current knowledge on the toxicology of 3-Hydroxyfluorene, including its metabolism, genotoxicity, potential carcinogenicity, and effects on cellular signaling pathways. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological processes to serve as a valuable resource for researchers and professionals in toxicology and drug development.

Introduction

Fluorene and its derivatives are of significant interest due to their widespread environmental presence and potential health impacts. 3-Hydroxyfluorene, a major metabolite of fluorene, is formed in the body through enzymatic reactions primarily mediated by cytochrome P450 (CYP) enzymes. Its presence in biological samples, such as urine, is a reliable indicator of recent exposure to fluorene. While the toxicology of parent PAHs is extensively studied, the specific effects of their metabolites, like 3-Hydroxyfluorene, are less understood. This guide aims to consolidate the existing toxicological data on 3-Hydroxyfluorene to facilitate further research and risk assessment.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | 9H-fluoren-3-ol | [1] |

| CAS Number | 6344-67-8 | [1] |

| Molecular Formula | C₁₃H₁₀O | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Appearance | White to pale red solid | [2] |

| Melting Point | 138-140 °C | [2] |

| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol | [2] |

Metabolism and Toxicokinetics

The biotransformation of fluorene to 3-Hydroxyfluorene is a critical step in its metabolism and subsequent excretion. This process is primarily carried out by Phase I metabolic enzymes.

Metabolic Pathway

The hydroxylation of fluorene to 3-Hydroxyfluorene is predominantly catalyzed by the cytochrome P450 superfamily of enzymes, specifically CYP1A1 and CYP1A2.[3] These enzymes are part of the body's primary defense mechanism against xenobiotics.

The metabolic activation of fluorene can be visualized as follows:

Caption: Metabolic conversion of fluorene to 3-Hydroxyfluorene and its subsequent conjugation for excretion.

Experimental Protocol: In Vitro Metabolism Assay

Objective: To determine the in vitro metabolism of fluorene to 3-Hydroxyfluorene using rat liver microsomes.

Materials:

-

Rat liver microsomes (S9 fraction)

-

Fluorene

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard (e.g., deuterated 3-Hydroxyfluorene)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing rat liver microsomes, fluorene (substrate), and phosphate buffer.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant for the presence of 3-Hydroxyfluorene using a validated LC-MS/MS method.

Toxicological Endpoints

Acute Toxicity

No specific LD50 data for 3-Hydroxyfluorene was found in the public domain. However, the parent compound, fluorene, has a reported oral LD50 in rats of >2000 mg/kg, suggesting low acute toxicity.[4] The acute toxicity of 3-Hydroxyfluorene is expected to be in a similar range, but experimental verification is required.

Genotoxicity

Currently, there are no specific Ames test results available for 3-Hydroxyfluorene in the reviewed literature. The Ames test is a widely used method for assessing the mutagenic potential of chemicals.

Objective: To evaluate the mutagenic potential of 3-Hydroxyfluorene using Salmonella typhimurium strains.

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537)

-

Rat liver S9 fraction for metabolic activation

-

Top agar

-

Minimal glucose agar plates

-

3-Hydroxyfluorene dissolved in a suitable solvent (e.g., DMSO)

-

Positive and negative controls

Procedure:

-

Prepare overnight cultures of the S. typhimurium tester strains.

-

In a test tube, mix the tester strain culture, the test compound (3-Hydroxyfluorene) at various concentrations, and either S9 mix (for metabolic activation) or a buffer.

-

Add molten top agar to the mixture and pour it onto minimal glucose agar plates.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate.

-

A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Caption: Workflow for the Ames test to assess the mutagenicity of 3-Hydroxyfluorene.

Carcinogenicity

The carcinogenicity of 3-Hydroxyfluorene has not been definitively established. Its parent compound, fluorene, is classified by the International Agency for Research on Cancer (IARC) as Group 3: "not classifiable as to its carcinogenicity to humans."[5] However, some studies have linked exposure to fluorene and its metabolites to epigenetic markers associated with an increased risk of lung cancer.[6][7]

Endocrine Disruption

There is some evidence to suggest that hydroxylated fluorenes may possess endocrine-disrupting potential.[8] The H295R steroidogenesis assay is a key in vitro method for evaluating the effects of chemicals on the production of steroid hormones.

Objective: To assess the potential of 3-Hydroxyfluorene to disrupt steroid hormone synthesis in the H295R human adrenocortical carcinoma cell line.

Materials:

-

H295R cells

-

Cell culture medium and supplements

-

3-Hydroxyfluorene

-

Forskolin (positive control for steroidogenesis induction)

-

Hormone quantification kits (e.g., ELISA for testosterone and estradiol)

-

Cell viability assay (e.g., MTT or neutral red uptake)

Procedure:

-

Culture H295R cells in multi-well plates.

-

Expose the cells to various concentrations of 3-Hydroxyfluorene for a specified period (e.g., 48 hours).

-

Collect the cell culture medium for hormone analysis.

-

Measure the concentrations of key steroid hormones, such as testosterone and estradiol, using appropriate assay kits.

-

Assess cell viability to distinguish between specific effects on steroidogenesis and general cytotoxicity.

-

A significant alteration in hormone production compared to the vehicle control suggests an endocrine-disrupting effect.[3][9]

Molecular Mechanisms of Toxicity

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the toxicity of many PAHs. Upon binding to a ligand, the AhR translocates to the nucleus and forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to the induction of enzymes such as CYP1A1 and CYP1A2.[10][11] While direct binding of 3-Hydroxyfluorene to AhR has not been extensively studied, its structural similarity to other AhR ligands suggests a potential interaction.

Caption: Postulated activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by 3-Hydroxyfluorene.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathway is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. Some PAHs and their metabolites have been shown to modulate MAPK signaling, which can contribute to their toxic effects. The specific effects of 3-Hydroxyfluorene on the MAPK pathway are not well-defined and require further investigation.

Quantification in Biological Samples

The quantification of 3-Hydroxyfluorene in biological matrices, particularly urine, is essential for its use as a biomarker of exposure. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly sensitive and specific method for this purpose.

Experimental Protocol: GC-MS/MS Analysis of 3-Hydroxyfluorene in Urine

Objective: To quantify the concentration of 3-Hydroxyfluorene in human urine samples.

Materials:

-

Urine samples

-

β-glucuronidase/arylsulfatase for deconjugation

-

Solid-phase extraction (SPE) cartridges

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

Internal standard (e.g., ¹³C-labeled 3-Hydroxyfluorene)

-

GC-MS/MS system

Procedure:

-

Enzymatic Hydrolysis: Treat urine samples with β-glucuronidase/arylsulfatase to cleave glucuronide and sulfate conjugates of 3-Hydroxyfluorene.[12]

-

Solid-Phase Extraction (SPE): Use SPE to extract and concentrate the deconjugated 3-Hydroxyfluorene from the urine matrix.

-

Derivatization: Derivatize the extracted analyte to improve its volatility and chromatographic properties for GC analysis. This is typically done by silylation.[12]

-

GC-MS/MS Analysis: Inject the derivatized sample into the GC-MS/MS system. Use selected reaction monitoring (SRM) for specific and sensitive detection and quantification of 3-Hydroxyfluorene and its internal standard.[2][13]

Conclusion

3-Hydroxyfluorene is an important metabolite of fluorene and a valuable biomarker for assessing human exposure to this common environmental pollutant. While its toxicological profile is not as extensively characterized as that of its parent compound, existing evidence suggests potential for endocrine disruption and a possible role in carcinogenesis through epigenetic mechanisms. Significant data gaps remain, particularly regarding its acute toxicity (LD50), genotoxicity (Ames test results), and direct interactions with key cellular signaling pathways like AhR and MAPK. Further research, utilizing the detailed experimental protocols outlined in this guide, is necessary to fully elucidate the toxicological properties of 3-Hydroxyfluorene and to conduct comprehensive risk assessments for human health. This in-depth technical guide serves as a foundational resource to direct and support these future research endeavors.

References

- 1. croplifeeurope.eu [croplifeeurope.eu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 5. Evaluation of Per- and Poly fluoroalkyl Substances (PFAS) in vitro toxicity testing for developmental neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Induction of CYP1A1 and CYP1A2 expressions by prototypic and atypical inducers in the human lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aniara.com [aniara.com]

- 8. Induction of cytochrome P450 (CYP)1A1, CYP1A2, and CYP3A4 but not of CYP2C9, CYP2C19, multidrug resistance (MDR-1) and multidrug resistance associated protein (MRP-1) by prototypical inducers in human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluating H295R steroidogenesis assay data for robust interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dtsc.ca.gov [dtsc.ca.gov]

- 12. UHPLC-HRMS and GC-MS Screening of a Selection of Synthetic Cannabinoids and Metabolites in Urine of Consumers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of 3-Hydroxyfluorene Derivatives

Topic: Synthesis of 3-Hydroxyfluorene derivatives from ortho-alkynylarylketones

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyfluorene and its derivatives are important structural motifs found in various biologically active compounds and functional materials. This document provides detailed protocols for the synthesis of 3-hydroxyfluorene derivatives starting from readily available ortho-alkynylarylketones. The synthesis proceeds via a two-step sequence involving an iodine-mediated cyclization to form an indenone intermediate, followed by a base-mediated intramolecular aldol condensation and aromatization. This method offers a divergent approach to obtaining these valuable compounds in moderate to good yields.[1][2][3]

Reaction Principle

The overall transformation involves the conversion of an ortho-alkynylarylketone to a 3-hydroxyfluorene derivative. The reaction is proposed to proceed through the following key steps:

-

Iodine-mediated cyclization: The ortho-alkynylarylketone reacts with molecular iodine to facilitate an intramolecular cyclization, forming a key indenone intermediate.[1][2][3]

-

Base-mediated cyclization and aromatization: The indenone intermediate, under basic conditions, undergoes an intramolecular aldol condensation. Subsequent dehydration and aromatization lead to the final 3-hydroxyfluorene product.[2]

The reaction pathway is depicted in the diagram below:

Caption: Reaction pathway for the synthesis of 3-hydroxyfluorene derivatives.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of 3-hydroxyfluorene derivatives from ortho-alkynylarylketones.

Protocol 1: General Procedure for the Synthesis of 3-Hydroxyfluorene Derivatives

This protocol is adapted from the work of Laohapaisan et al. (2019).[2]

Materials:

-

ortho-Alkynylarylketone substrate

-

Molecular Iodine (I₂)

-

Potassium Carbonate (K₂CO₃)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Step 1: Synthesis of the Indenone Intermediate

-

To a solution of the ortho-alkynylarylketone (1.0 eq) in anhydrous dichloromethane (0.1 M), add molecular iodine (1.2 eq).

-

Stir the reaction mixture at room temperature for the time indicated in Table 1 or until TLC analysis shows complete consumption of the starting material.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir until the iodine color disappears.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude indenone intermediate is used in the next step without further purification.

-

-

Step 2: Synthesis of the 3-Hydroxyfluorene Derivative

-

Dissolve the crude indenone intermediate in anhydrous methanol (0.1 M).

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature overnight or until TLC analysis indicates the formation of the product.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 3-hydroxyfluorene derivative.

-

The general experimental workflow is illustrated in the following diagram:

Caption: General experimental workflow for the synthesis of 3-hydroxyfluorene derivatives.

Quantitative Data

The following table summarizes the reaction conditions and yields for the synthesis of various 3-hydroxyfluorene derivatives from their corresponding ortho-alkynylarylketone precursors, based on the described methodology.

| Entry | Substrate (R¹, R²) | Time (Step 1, h) | Time (Step 2, h) | Product | Yield (%) |

| 1 | R¹=H, R²=Ph | 2 | 12 | 9-Phenyl-9H-fluoren-3-ol | 64 |

| 2 | R¹=Me, R²=Ph | 2.5 | 12 | 1-Methyl-9-phenyl-9H-fluoren-3-ol | 72 |

| 3 | R¹=OMe, R²=Ph | 3 | 14 | 1-Methoxy-9-phenyl-9H-fluoren-3-ol | 75 |

| 4 | R¹=Cl, R²=Ph | 2 | 12 | 1-Chloro-9-phenyl-9H-fluoren-3-ol | 68 |

| 5 | R¹=H, R²=4-MeC₆H₄ | 2 | 12 | 9-(p-tolyl)-9H-fluoren-3-ol | 66 |

| 6 | R¹=H, R²=4-OMeC₆H₄ | 3 | 14 | 9-(4-methoxyphenyl)-9H-fluoren-3-ol | 70 |

| 7 | R¹=H, R²=4-ClC₆H₄ | 2.5 | 12 | 9-(4-chlorophenyl)-9H-fluoren-3-ol | 62 |

Note: The yields are isolated yields after purification by column chromatography. Reaction conditions and yields are representative and may vary depending on the specific substrate and experimental setup.

Conclusion

The described method provides a reliable and efficient pathway for the synthesis of 3-hydroxyfluorene derivatives from ortho-alkynylarylketones. The two-step procedure, involving an iodine-mediated cyclization followed by a base-mediated intramolecular aldol reaction, is applicable to a range of substrates, affording the desired products in good yields. These application notes and protocols should serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

References

Application Notes and Protocols for the Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorene and its derivatives are significant structural motifs in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique photophysical properties.[1][2] Specifically, 3-hydroxy-9H-fluorene-2-carboxylates serve as valuable pharmacophores and synthetic intermediates for the development of novel therapeutic agents.[1][2] This document provides detailed protocols for the synthesis of these compounds, centered around a key Michael reaction, followed by Robinson annulation and aromatization.

The synthetic strategy involves the Michael addition of an acetoacetate to a 2-benzylideneindan-1-one, which proceeds through a conjugate addition mechanism.[1][3][4][5] This initial carbon-carbon bond formation is followed by an intramolecular aldol condensation (Robinson annulation) and a subsequent aromatization step to yield the desired fluorene core.[1][6] This method offers a straightforward and efficient route to variously substituted 3-hydroxy-9H-fluorene-2-carboxylates.

Reaction Mechanism and Workflow

The overall synthetic pathway is a multi-step process initiated by the base-catalyzed Michael addition. The general mechanism of a Michael reaction involves the formation of a nucleophilic enolate which then attacks an α,β-unsaturated carbonyl compound.[3][4][5][7]

Generalized Michael Reaction Mechanism

Caption: Generalized mechanism of the Michael reaction.

The specific workflow for the synthesis of 3-hydroxy-9H-fluorene-2-carboxylates involves a one-pot or two-step sequence as described below.

Experimental Workflow for Fluorene Synthesis

Caption: Synthetic workflow for 3-hydroxy-9H-fluorene-2-carboxylates.

Experimental Protocols

The following protocols are adapted from the work of Hsieh et al. and provide a general procedure for the synthesis of ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate and its derivatives.[1]

Protocol 1: Two-Step Synthesis of Ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate (4a)

Step A: Michael Addition and Robinson Annulation

-

To a solution of 2-benzylidene-1-indanone (110.1 mg, 0.5 mmol) in 5 mL of dioxane, add ethyl acetoacetate (220.3 mg, 2.5 mmol) and potassium tert-butoxide (t-BuOK) (0.5 mmol).

-

Stir the mixture at 50°C under a nitrogen atmosphere for 24 hours.

-

After the reaction is complete, quench the mixture with 5 mL of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer three times with 5 mL of ethyl acetate.

-

Combine the organic layers and concentrate under reduced pressure to obtain the crude product containing a mixture of dihydrofluorene intermediates.

-

Purify the residue by silica gel chromatography to isolate the intermediates if desired.

Step B: Aromatization

-

Dissolve the crude product from Step A in dioxane.

-

Add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.1 equivalents).

-

Heat the mixture at 100°C for 3 hours.

-

After cooling, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel chromatography to afford the final product, ethyl 3-hydroxy-1-phenyl-9H-fluorene-2-carboxylate.

Protocol 2: One-Pot Synthesis of Substituted 3-Hydroxy-9H-fluorene-2-carboxylates

-

In a reaction vessel, combine the appropriately substituted 2-benzylidene-1-indanone derivative (1.0 eq), ethyl acetoacetate (5.0 eq), and t-BuOK (1.0 eq) in dioxane.

-

Heat the mixture at 80°C for the time specified in Table 1.

-

After the initial reaction, acidify the mixture with 2 M H₂SO₄ (aq).

-

Add DDQ (1.1 eq) to the reaction mixture.

-

Heat the solution at 100°C for an additional 3 hours to facilitate aromatization.

-

Cool the reaction to room temperature, perform an aqueous work-up, and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, concentrate, and purify the crude product by silica gel chromatography.

Data Presentation

The following table summarizes the yields for a variety of synthesized 3-hydroxy-9H-fluorene-2-carboxylates, demonstrating the scope of the reaction with different substituents on the phenyl ring of the 2-benzylidene-1-indanone starting material.

Table 1: Synthesis of Various 3-Hydroxy-9H-fluorene-2-carboxylates [1]

| Compound | R Group (on Phenyl Ring) | Yield (%) |

| 4a | H | 70 |

| 4b | 4-F | 68 |

| 4c | 4-CF₃ | 58 |

| 4d | 4-NO₂ | 59 |

| 4e | 4-CH₃ | 48 |

| 4f | 4-Cl | 72 |

| 4g | 4-OCH₃ | 45 |

| 4h | 3-OCH₃ | 65 |

| 4i | Naphthalen-1-yl | 21 |

| 4j | n-Propyl | 41 |

| 4k | 3,4-di(OCH₃) | 42 |

Yields are for the isolated products after chromatography.

Applications and Significance

The synthesized 3-hydroxy-9H-fluorene-2-carboxylate derivatives are of significant interest to the drug development community. The fluorene scaffold is a key component in a number of pharmacologically active compounds.[1][2] These molecules can serve as precursors for further chemical modifications to develop new therapeutic agents, potentially targeting cancer, inflammation, or neurodegenerative diseases.[2][8] The presented synthetic route provides a reliable and adaptable method for generating a library of these valuable compounds for screening and lead optimization in drug discovery programs.

References

- 1. mdpi.com [mdpi.com]

- 2. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 3. Michael Reaction | NROChemistry [nrochemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 6. Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization [ouci.dntb.gov.ua]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of 3-Hydroxyfluorene in Human Urine

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Hydroxyfluorene is a metabolite of fluorene, a polycyclic aromatic hydrocarbon (PAH). PAHs are a group of organic compounds formed from the incomplete combustion of organic matter, and exposure to them is a significant public health concern. The quantification of PAH metabolites, such as 3-hydroxyfluorene, in human urine serves as a critical biomarker for assessing human exposure to these compounds.[1][2] This application note provides detailed protocols for the quantification of 3-hydroxyfluorene in urine using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methodologies

The primary methods for quantifying hydroxylated PAHs (OH-PAHs) like 3-hydroxyfluorene in urine involve chromatographic separation coupled with sensitive detection techniques. In biological matrices, these metabolites are often present as glucuronide and/or sulfate conjugates and require an enzymatic hydrolysis step to liberate the free analyte before extraction and analysis.[2][3][4]

-

HPLC-FLD: This technique is widely used for OH-PAHs due to its availability and the native fluorescence of these compounds, which allows for high sensitivity and specificity.[5][6]

-

GC-MS: Gas chromatography offers high separation efficiency. A derivatization step is typically required to increase the volatility and thermal stability of the analytes.[7][8] GC coupled with tandem mass spectrometry (GC-MS/MS) provides excellent selectivity and sensitivity, minimizing interferences from the complex urine matrix.[9]

-

LC-MS/MS: This method combines the efficient separation of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. It often allows for direct analysis without derivatization and has become a preferred method for its speed and accuracy.[2][7]

Experimental Workflow Overview

The general workflow for analyzing 3-hydroxyfluorene in urine involves several key stages, from sample preparation to instrumental analysis.

Caption: General experimental workflow for 3-hydroxyfluorene analysis in urine.

Detailed Experimental Protocols

Protocol 1: HPLC with Fluorescence Detection (HPLC-FLD)

This protocol is adapted from methods developed for the isomer 2-hydroxyfluorene.[3][4]

A. Reagents and Materials

-

3-Hydroxyfluorene standard

-

Deuterated 3-hydroxyfluorene (or a similar internal standard, e.g., 2-hydroxyfluorene-d9)

-

β-glucuronidase/arylsulfatase solution

-

Sodium acetate buffer

-

Methanol, Acetonitrile (HPLC grade)

-

Solid-Phase Extraction (SPE) C18 cartridges

B. Sample Preparation

-

Thaw frozen urine samples at room temperature.

-

To 1-2 mL of urine, add an internal standard solution.

-

Add sodium acetate buffer to adjust the pH as required for optimal enzyme activity.

-

Add β-glucuronidase/arylsulfatase solution and incubate (e.g., for 2 hours or overnight) to hydrolyze the conjugates.[3][4]

-

Condition an SPE C18 cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge to remove interferences (e.g., with a water/methanol mixture).

-

Elute the analyte and internal standard with a suitable organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

C. Instrumental Analysis

-

HPLC System: A standard HPLC system with a fluorescence detector.

-

Column: Alkylamide-type or C18 reversed-phase column.[3]

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Flow Rate: As recommended for the column (e.g., 1.0 mL/min).

-

Fluorescence Detection: Set excitation and emission wavelengths appropriate for 3-hydroxyfluorene (researchers should determine the optimal wavelengths, which will be similar to those for 2-hydroxyfluorene).

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization to make the analyte suitable for GC analysis.[8]

A. Reagents and Materials

-

All reagents from Protocol 1.

-

Derivatizing agent: e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[9]

-

Ethyl acetate or other suitable solvent for extraction.

B. Sample Preparation

-

Follow steps 1-8 from the HPLC-FLD sample preparation protocol.

-

Evaporate the eluate to absolute dryness.

-

Add the derivatizing agent and a catalyst (if needed) in a suitable solvent.

-

Incubate the mixture at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete derivatization.[10]

-

The sample is now ready for injection into the GC-MS system.

C. Instrumental Analysis

-

GC-MS System: A gas chromatograph coupled to a single quadrupole or tandem quadrupole (MS/MS) mass spectrometer.[9]

-

Column: A non-polar capillary column, such as an HP-5MS.[8][10]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[8]

-

Injection Mode: Splitless injection.

-

Oven Temperature Program: Start at a low temperature (e.g., 80°C), hold, then ramp up to a high temperature (e.g., 300°C) to elute the analytes.[8]

-

Mass Spectrometer: Operate in Selected Ion Monitoring (SIM) mode for GC-MS or Multiple Reaction Monitoring (MRM) mode for GC-MS/MS to enhance sensitivity and selectivity.

Protocol 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method that does not require derivatization.[7][11]

A. Reagents and Materials

-

All reagents from Protocol 1.

-

Formic acid or ammonium acetate for modifying the mobile phase.

B. Sample Preparation

-

Follow steps 1-10 from the HPLC-FLD sample preparation protocol. The reconstitution solvent should be compatible with the initial LC mobile phase conditions.

C. Instrumental Analysis

-

LC-MS/MS System: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[7]

-

Column: A C18 or similar reversed-phase column suitable for fast LC.

-

Mobile Phase: A gradient of methanol or acetonitrile and water, often with a modifier like formic acid to improve ionization.

-

Mass Spectrometer: Operate in Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions for both 3-hydroxyfluorene and the internal standard must be optimized.

Quantitative Data and Method Validation

The following tables summarize typical validation parameters reported for the analysis of hydroxylated PAHs in urine. These values provide a benchmark for method performance.

Table 1: Summary of Method Validation Parameters for OH-PAH Analysis

| Parameter | HPLC-FLD | GC-MS | LC-MS/MS |

|---|---|---|---|

| Limit of Detection (LOD) | ~0.03 nmol/L[3][4] | Analyte Dependent | 7.6 - 20.3 pg/mL[11] |

| Limit of Quantification (LOQ) | 0.1 - 1.4 µg/L[2] | Analyte Dependent | 0.5 - 2000 pg/mL[12] |

| Linearity (r²) | >0.99[3] | >0.99 | >0.995[11] |

| Recovery | >80%[7] | Method Dependent | 69 - >80%[7][11] |

| Precision (%RSD or %CV) | <15% | <20%[2] | 7 - 21%[11] |

| Accuracy (% Bias) | Within 20% of theoretical[2] | Within ±15% | 72.1 - 107.7%[2][7] |

Note: Data is compiled from methods for various OH-PAHs, including the highly similar 2-hydroxyfluorene, as specific complete validation data for 3-hydroxyfluorene is not always available in a single source.

Table 2: Example Instrumental Conditions

| Parameter | HPLC-FLD (for 2-OHF)[3][4] | GC-MS[8] | LC-MS/MS[7][11] |

|---|---|---|---|

| Column | Alkylamide-type reversed phase | HP-5MS UI (30m x 0.25mm, 0.25µm) | C18 reversed-phase |

| Mobile Phase / Carrier Gas | Acetonitrile/Water gradient | Helium (1 mL/min) | Acetonitrile/Water with Formic Acid |

| Temperature Program | Isothermal or gradient | 80°C (1 min), ramp to 300°C | Isothermal or gradient |

| Detector | Fluorescence Detector | Quadrupole Mass Spectrometer | Triple Quadrupole MS |

| Run Time | ~20-30 min | ~9-15 min | ~10-15 min[7] |

Signaling Pathway Visualization

While 3-hydroxyfluorene itself is a metabolite and not part of a signaling pathway, its formation is a result of xenobiotic metabolism, primarily involving Cytochrome P450 enzymes.

Caption: Metabolic pathway of fluorene to urinary conjugates.

Conclusion

The choice of analytical method for the quantification of 3-hydroxyfluorene in urine depends on the required sensitivity, specificity, available instrumentation, and sample throughput needs. LC-MS/MS is often favored for its high sensitivity and specificity without the need for derivatization.[7] However, HPLC-FLD and GC-MS remain viable and robust alternatives. Proper method validation according to established guidelines is crucial to ensure reliable and accurate quantification for biomonitoring and clinical research applications.[13]

References

- 1. pjoes.com [pjoes.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - Analyst (RSC Publishing) [pubs.rsc.org]

- 4. Quantification of 2-hydroxyfluorene in human urine by column-switching high performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. database.ich.org [database.ich.org]

- 7. Development of a Method to Detect Three Monohydroxylated Polycyclic Aromatic Hydrocarbons in Human Urine by Liquid Chromatographic Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Development and validation of a routine method for the determination of 3-hydroxybenzo[a]pyrene in human urine by GC-MS/MS | CORESTA [coresta.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Improvement on recovery and reproducibility for quantifying urinary mono-hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. fda.gov [fda.gov]

Application Notes and Protocols: 3-Hydroxyfluorene as a Biomarker for PAH Exposure

For Researchers, Scientists, and Drug Development Professionals

Introduction